molecular formula C21H25NO4 B267050 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide

货号 B267050
分子量: 355.4 g/mol
InChI 键: YYKCIOHSUSMDCK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme for B-cell receptor signaling, which plays a vital role in the development and survival of B-cells. TAK-659 has shown significant potential in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用机制

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide works by selectively inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is essential for B-cell maturation, differentiation, and survival. Inhibition of BTK leads to the disruption of B-cell receptor signaling, resulting in the inhibition of cell proliferation and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has been shown to have potent inhibitory effects on BTK activity, resulting in the inhibition of downstream signaling pathways and induction of apoptosis in B-cell lymphoma cells. 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life in vivo.

实验室实验的优点和局限性

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has several advantages for lab experiments, including its high potency and specificity for BTK inhibition, favorable pharmacokinetic profile, and significant potential for the treatment of B-cell malignancies. However, 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide also has some limitations, such as its potential for off-target effects and the need for further studies to determine its long-term safety and efficacy.

未来方向

There are several future directions for the development and application of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide. One potential direction is the combination of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide with other targeted therapies for the treatment of B-cell malignancies. Another direction is the development of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide as a potential treatment for other B-cell-related diseases, such as autoimmune disorders and allergies. Further studies are also needed to determine the long-term safety and efficacy of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide and to identify potential biomarkers for patient selection and monitoring.

合成方法

The synthesis of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide involves several steps, starting with the reaction of 4-methylphenol with 2-bromoethylamine hydrobromide to form 2-(4-methylphenoxy) ethylamine. The intermediate is then reacted with 3-(tetrahydro-2-furanylmethoxy)phenylboronic acid in the presence of a palladium catalyst to form the target compound. The final product is then purified through chromatography to obtain pure 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide.

科学研究应用

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has been extensively studied for its potential therapeutic applications in B-cell malignancies. Several preclinical studies have demonstrated the efficacy of 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide in inhibiting BTK signaling and inducing apoptosis in B-cell lymphoma cells. In a phase 1 clinical trial, 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide showed promising results in patients with relapsed or refractory CLL and NHL. 2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has also been studied in combination with other drugs, such as venetoclax and rituximab, for the treatment of B-cell malignancies.

属性

产品名称

2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide

分子式

C21H25NO4

分子量

355.4 g/mol

IUPAC 名称

2-(4-methylphenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]propanamide

InChI

InChI=1S/C21H25NO4/c1-15-8-10-18(11-9-15)26-16(2)21(23)22-17-5-3-6-19(13-17)25-14-20-7-4-12-24-20/h3,5-6,8-11,13,16,20H,4,7,12,14H2,1-2H3,(H,22,23)

InChI 键

YYKCIOHSUSMDCK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

规范 SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。